APO-15-zeaxanthinal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60046-53-9 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m1/s1 |
InChI Key |
QPRQNCDEPWLQRO-ZCEAMUHZSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Occurrence and Distribution of Apo 15 Zeaxanthinal
Natural Presence in Plant Matrices
Detection and Quantification in Capsicum annuum L. (Red Paprika) Fruits
APO-15-zeaxanthinal has been identified as a constituent of the fruits of red paprika (Capsicum annuum L.). nih.govacs.orgbcrcp.ac.in In one study, eleven apocarotenoids, including this compound, were isolated from red paprika fruits. nih.govacs.org These compounds are believed to be the result of the oxidative breakdown of C40 carotenoids like capsanthin (B1668288), which are abundant in paprika. nih.govacs.org
In a detailed analysis of the carotenoids present in the matured fruits of a red tomato-shaped paprika, this compound was isolated and quantified. The yield of this compound was reported to be 0.1 mg, which constituted 0.04% of the total carotenoid content in the fruit. seiken-site.or.jp This highlights its presence as a minor component within the complex carotenoid profile of red paprika.
Profiling in Other Plant Species
While extensively studied in Capsicum annuum, apocarotenoids, as a class of compounds, are widespread in the plant kingdom. nih.govnih.gov They are known to accumulate in various fruits and vegetables. researchgate.net Research on other plant species has focused on the broader profiles of apocarotenoids, which are derived from parent carotenoids like β-carotene and zeaxanthin (B1683548). mdpi.com For instance, saffron (Crocus sativus) is another plant known for its rich apocarotenoid content, which contributes to its distinct color and aroma. nih.govnih.govuni.lu While specific quantitative data for this compound in a wide range of plants is not extensively detailed in the provided search results, the enzymatic machinery for carotenoid cleavage is ubiquitous in plants, suggesting the potential for its presence in other species where zeaxanthin is a precursor. mdpi.comfrontiersin.org
Identification in Microalgae Strains
Recent studies have expanded the investigation of apocarotenoids to microalgae. nih.govresearchgate.netresearchgate.net A pioneering study profiled the apocarotenoids in four different microalgae strains: Chlamydomonas sp. CCMP 2294, Tetraselmis chuii SAG 8-6, Nannochloropsis gaditana CCMP 526, and Chlorella sorokiniana NIVA-CHL 176. nih.govresearchgate.netsemanticscholar.org
However, in this specific study, this compound was not detected in any of the four microalgae strains investigated. unit.no The study did identify other apo-zeaxanthinals, such as apo-12'-zeaxanthinal, which was present in all four strains. nih.govresearchgate.netunit.no The absence of this compound in these particular strains does not preclude its existence in other microalgal species, and further research is needed to screen a wider diversity of microalgae.
Comparative Analysis of Apocarotenoid Profiles Across Biological Sources
The profile of apocarotenoids, including derivatives of zeaxanthin, varies significantly across different biological sources.
In Capsicum annuum, a diverse array of apocarotenoids has been identified, including several apo-zeaxanthinals (apo-8'-, apo-10'-, apo-11'-, apo-12'-, and this compound), apo-capsorubinals, and apo-zeaxanthinones. nih.govresearchgate.netmdpi.com The presence of these specific compounds is linked to the high concentration of their parent carotenoids, capsanthin and zeaxanthin, in ripe paprika fruits. acs.org
In contrast, the apocarotenoid profiles of the four studied microalgae strains, while also diverse, showed a different composition. nih.govresearchgate.net Apo-12'-zeaxanthinal was consistently detected across all four strains, whereas other compounds like apo-8'- and apo-10'-zeaxanthinal were found in some but not all. unit.no Notably, this compound was absent from this particular selection of microalgae. unit.no The variation in apocarotenoid profiles among different species and even cultivars reflects differences in their parent carotenoid composition and the activity of specific carotenoid cleavage dioxygenase (CCD) enzymes. nih.govmdpi.com
Below is a data table summarizing the presence of various apo-zeaxanthinals in Capsicum annuum and the four studied microalgae strains.
| Compound | Capsicum annuum L. | Chlamydomonas sp. | Tetraselmis chuii | Nannochloropsis gaditana | Chlorella sorokiniana |
| Apo-8'-Zeaxanthinal | Present nih.govresearchgate.net | Present unit.no | Not Detected unit.no | Present unit.no | Not Detected unit.no |
| Apo-10'-Zeaxanthinal | Present nih.govresearchgate.net | Present unit.no | Not Detected unit.no | Not Detected unit.no | Present unit.no |
| Apo-12'-Zeaxanthinal | Present nih.govresearchgate.net | Present unit.no | Present unit.no | Present unit.no | Present unit.no |
| Apo-14'-Zeaxanthinal | Present researchgate.net | Present unit.no | Not Detected unit.no | Present unit.no | Present unit.no |
| This compound | Present nih.govseiken-site.or.jp | Not Detected unit.no | Not Detected unit.no | Not Detected unit.no | Not Detected unit.no |
Biosynthetic Pathways and Metabolic Origins of Apo 15 Zeaxanthinal
Identification of Carotenoid Precursors
The molecular structure of APO-15-zeaxanthinal points directly to its origins from hydroxylated carotenoids, known as xanthophylls. Research has identified key parent compounds that serve as the primary substrates for its biosynthesis.
Zeaxanthin (B1683548), a widespread xanthophyll in nature, is recognized as a fundamental precursor for a variety of apocarotenoids. wikipedia.org It is synthesized in plants and microorganisms and is responsible for the yellow and red colors in many fruits and vegetables, including corn and saffron. wikipedia.org The biosynthesis of this compound is understood to derive from the oxidative cleavage of the zeaxanthin backbone. mdpi.comnih.gov This process can yield a range of apocarotenals depending on the position of the enzymatic cleavage. Specifically, the formation of hydroxy-β-apo-15-carotenal (an this compound) is described as resulting from the oxidation of zeaxanthin at the C15/15′ double bond. mdpi.com The presence of zeaxanthin is a prerequisite for the synthesis of its derivatives, establishing it as a primary substrate in the metabolic pathway leading to this compound. frontiersin.org
In certain plant species, particularly red paprika (Capsicum annuum L.), capsanthin (B1668288) is a major carotenoid that contributes significantly to the fruit's red color. researchgate.netuodiyala.edu.iq Studies involving the isolation of compounds from red paprika have identified a series of apocarotenoids, including this compound. researchgate.netnih.govmdpi.com Researchers have hypothesized that these apocarotenoids are the oxidative cleavage products of the abundant C40 carotenoids within the fruit, such as capsanthin. researchgate.netuodiyala.edu.iqnih.gov This suggests that in varieties of Capsicum, capsanthin serves as a significant substrate pool for the generation of various apocarotenoids, including this compound. nih.govmdpi.com
| Precursor | Role in this compound Biosynthesis | Key Plant Sources |
| Zeaxanthin | Primary substrate for oxidative cleavage. | Widespread in plants (e.g., corn, saffron, microalgae). wikipedia.orgnih.gov |
| Capsanthin | Potential substrate in specific plants. | Red paprika (Capsicum annuum L.). researchgate.netuodiyala.edu.iqnih.gov |
Zeaxanthin as a Primary Substrate
Enzymatic Cleavage Mechanisms
The conversion of carotenoids into apocarotenoids is not a random process but is catalyzed by a ubiquitous family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). frontiersin.org These enzymes exhibit specificity in terms of the substrate they recognize and the position of the double bond they cleave.
Carotenoid Cleavage Dioxygenases (CCDs) are the primary enzymes responsible for the synthesis of apocarotenoids. frontiersin.org They function by catalyzing the oxidative cleavage of carbon-carbon double bonds within the polyene backbone of carotenoid substrates. encyclopedia.pub This enzymatic action leads to the production of a wide range of apocarotenoids, which can be volatile compounds contributing to flavor and aroma or non-volatile molecules with roles in signaling and regulation. encyclopedia.puboup.com The CCD family is diverse, with different members localized to various cellular compartments and showing distinct substrate and cleavage-site specificities. oup.commdpi.com This specificity is crucial in determining the profile of apocarotenoids produced in a particular tissue or organism.
The formation of apocarotenoids from zeaxanthin can occur through sequential cleavage events. Several CCD enzymes, including members of the CCD4 and CCD7 subfamilies, are known to act on bicyclic carotenoids like zeaxanthin. mdpi.combiorxiv.org In vitro and in vivo studies have shown that enzymes such as AtCCD4 can cleave zeaxanthin at the 9',10' position to produce 3-OH-β-apo-10'-carotenal (also known as apo-10'-zeaxanthinal), a C27 apocarotenoid, and 3-OH-β-ionone. mdpi.comnih.govfrontiersin.org
While the direct, single-step enzymatic cleavage of zeaxanthin at the C15-C15' bond to form this compound is plausible, the pathway often involves intermediates. mdpi.com The C27 apocarotenoid, apo-10'-zeaxanthinal, is a key intermediate that can be further metabolized. frontiersin.orgfrontiersin.org It is proposed that sequential or alternative cleavage activities by various CCDs on either the primary zeaxanthin substrate or its apocarotenal (B190595) intermediates lead to the array of apocarotenoids found in nature, including this compound. mdpi.commdpi.com
A distinct member of the CCD family is Zaxinone Synthase (ZAS). frontiersin.orgnih.gov This enzyme demonstrates high specificity for a zeaxanthin-derived apocarotenal. oup.com Research has shown that ZAS specifically catalyzes the cleavage of the C27 intermediate, apo-10'-zeaxanthinal, at the C13–C14 double bond. frontiersin.orgencyclopedia.puboup.comresearchgate.net This reaction produces zaxinone (an 18-carbon apocarotenoid) and a C9 dialdehyde. encyclopedia.pubresearchgate.net The discovery of ZAS and its specific role highlights the complexity of apocarotenoid biosynthesis, where initial cleavage products from enzymes like CCD4 or CCD7 are further processed by other specialized CCDs like ZAS to generate a new suite of signaling molecules. frontiersin.orgfrontiersin.org This positions ZAS as a key enzyme in the metabolic network downstream of zeaxanthin cleavage. oup.comresearchgate.net
| Enzyme Family | Substrate(s) | Cleavage Position | Key Product(s) |
| CCD4 / CCD7 | Zeaxanthin, β-carotene | 9',10' | Apo-10'-zeaxanthinal (C27), β-ionone derivatives. mdpi.comfrontiersin.orgresearchgate.net |
| Zaxinone Synthase (ZAS) | Apo-10'-zeaxanthinal (C27) | 13,14 | Zaxinone (C18), C9 dialdehyde. encyclopedia.puboup.comresearchgate.net |
Putative Enzymatic Steps Involved in this compound Formation (e.g., related to CCD4 or CCD7 activities on zeaxanthin)
Non-Enzymatic Oxidative Processes in Apocarotenoid Generation
Apocarotenoids, including this compound, can be formed through non-enzymatic processes, which involve the oxidative cleavage of the parent carotenoid backbone without the intervention of specific enzymes. nih.govresearchgate.netnih.govnih.gov These reactions are generally non-specific regarding the cleavage site and are often initiated by the presence of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), or by factors like heat and light. sci-hub.sekaust.edu.sa The electron-rich polyene chain of carotenoids like zeaxanthin is particularly susceptible to these oxidative attacks. frontiersin.orgfrontiersin.org
The primary mechanisms of non-enzymatic apocarotenoid generation include:
Photo-oxidation : In the presence of light and photosensitizers, carotenoids can be degraded. Singlet oxygen, a high-energy state of molecular oxygen, is a major participant in this process and can attack the double bonds of the carotenoid chain, leading to the formation of various cleavage products. sci-hub.sefrontiersin.org In photosynthetic organisms, this process can be triggered in photosystem II, particularly under high light stress. frontiersin.org
Auto-oxidation : This process involves the spontaneous reaction of carotenoids with atmospheric oxygen over time. The reaction can be accelerated by factors such as heat, light, and the presence of pro-oxidant metals. This can lead to a random cleavage of the polyene chain, resulting in a complex mixture of apocarotenoids. nih.govsci-hub.se
Thermal Degradation : High temperatures, often encountered during food processing and storage, can also induce the cleavage of the carotenoid molecule, contributing to the formation of apocarotenoids. nih.govsci-hub.se
While these processes are non-specific, the cleavage of zeaxanthin at the 15,15' double bond can theoretically yield this compound. mdpi.com The formation of various apocarotenoids from zeaxanthin through non-enzymatic oxidation has been observed, and it is plausible that this compound is among the many products formed, particularly as it has been identified in natural sources where such oxidative processes occur. nih.govresearchgate.net For instance, the formation of retinal (hydroxy-β-apo-15-carotenal) is noted to derive from the oxidation of zeaxanthin at the C15/15′ position. mdpi.com
De Novo Biosynthesis and Associated Metabolic Pathways in Specific Organisms
Organisms such as plants and various microorganisms are capable of de novo biosynthesis of carotenoids, meaning they can synthesize these complex molecules from simple precursors. nih.govkaust.edu.sa Mammals, by contrast, cannot synthesize carotenoids and must obtain them from their diet. nih.gov The biosynthesis of the parent C40 carotenoid, zeaxanthin, is a prerequisite for the subsequent formation of this compound.
The general carotenoid biosynthetic pathway begins with the methylerythritol 4-phosphate (MEP) pathway in plastids, which produces geranylgeranyl diphosphate (B83284) (GGDP). semanticscholar.org A series of desaturation and isomerization reactions convert phytoene, the first C40 carotenoid, into all-trans-lycopene. mdpi.com Lycopene (B16060) is then cyclized to form β-carotene, which is subsequently hydroxylated by β-carotene hydroxylase enzymes to produce zeaxanthin. researchgate.netmdpi.com
This compound has been identified as a naturally occurring apocarotenoid in the fruits of red paprika, Capsicum annuum L. researchgate.netresearchgate.net In these plants, zeaxanthin is synthesized de novo during fruit ripening. mdpi.com The accumulated zeaxanthin can then be cleaved to form various apocarotenoids. While specific carotenoid cleavage dioxygenase (CCD) enzymes catalyze the cleavage of carotenoids at defined double bonds to produce certain apocarotenoids like zaxinone or abscisic acid, the direct enzymatic pathway leading to this compound is not as clearly defined. frontiersin.orgnih.gov It is often considered an oxidative cleavage product of C40 carotenoids like zeaxanthin or capsanthin within the paprika fruit. researchgate.net The formation can occur through the enzymatic activity of non-specific enzymes like lipoxygenases and peroxidases or via the non-enzymatic oxidative processes described in the previous section. sci-hub.seresearchgate.net
The table below summarizes key findings regarding the presence of this compound and its precursors in specific organisms.
| Organism/Source | Precursor Compound(s) | Finding | Research Context | Citation(s) |
| Capsicum annuum L. (Red Paprika) | Zeaxanthin, Capsanthin | This compound was identified as one of several apocarotenoids isolated from the fruits. | Isolation and structural determination of apocarotenoids from a natural food source. | researchgate.netresearchgate.net |
| Plants (General) | β-Carotene, Zeaxanthin | Hydroxy-β-apo-15-carotenal (retinal) is derived from the oxidation of zeaxanthin at the C15/15′ position. | General discussion of apocarotenoid formation in plants. | mdpi.com |
| Plants (General) | Zeaxanthin | Zeaxanthin is synthesized de novo and serves as a precursor for various apocarotenoids, including hormones like abscisic acid. | Overview of carotenoid and apocarotenoid biosynthetic pathways. | frontiersin.orgmdpi.comnih.gov |
Biological Functions and Signaling Roles of Apo 15 Zeaxanthinal
Role in Plant Development and Growth Regulation
The conversion of APO-15-zeaxanthinal is a pivotal point in a metabolic network that influences plant development through its interaction with other hormones. researchgate.netencyclopedia.pub The balance between this compound and its derivatives, and other phytohormones like strigolactones and abscisic acid, is crucial for modulating developmental processes. frontiersin.orgfrontiersin.org
Contribution to Plant Abiotic and Biotic Stress Responses
The involvement of this compound in stress responses is primarily mediated through its conversion to other signaling molecules. Apocarotenoids, as a class of compounds, are recognized as ancient signaling molecules that play significant roles in biological communication and adaptation to environmental challenges. researchgate.net They are integral to stress perception, developmental regulation, and environmental responses in plants. researchgate.net
Abiotic stressors such as drought, salinity, and high light intensity can trigger the production of various apocarotenoids. researchgate.net While direct evidence for the accumulation of this compound under specific stress conditions is still emerging, the pathways it is part of are known to be activated. For instance, the broader category of apocarotenoids, which includes the precursors to this compound, are involved in protecting the photosynthetic machinery and managing oxidative stress. frontiersin.orgnih.gov
In terms of biotic stress, some apocarotenoids have been shown to enhance plant resistance to pathogens. mdpi.com For example, β-ionone, which is structurally related to the intermediates in the zaxinone pathway, can induce resistance to necrotrophic fungi. mdpi.com This highlights the potential for the broader pathway involving this compound to contribute to plant defense mechanisms. slideshare.net
Interplay with Phytohormone Metabolism and Signaling Networks
This compound is situated at a crossroads of several critical phytohormone signaling pathways, influencing the levels and activities of abscisic acid, strigolactones, and zaxinone.
The biosynthesis of abscisic acid (ABA), a key hormone in stress responses and developmental processes, originates from the same precursor as this compound: zeaxanthin (B1683548). frontiersin.orgfrontiersin.orgnih.gov The initial steps of ABA biosynthesis involve the conversion of zeaxanthin to violaxanthin (B192666) and neoxanthin, which are then cleaved to produce xanthoxin, the direct precursor to ABA. nih.govresearchgate.net
While this compound is not a direct precursor to ABA, its formation competes for the initial substrate, zeaxanthin. Furthermore, the downstream product of this compound, zaxinone, has been shown to be a positive regulator of ABA biosynthesis in Arabidopsis roots. researchgate.netnih.gov Zaxinone treatment can increase the transcript levels of ABA biosynthetic genes, leading to higher ABA content. researchgate.net This suggests a complex regulatory loop where the pathway involving this compound can ultimately influence the production of ABA.
Strigolactones (SLs) are a class of phytohormones that regulate shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. frontiersin.orgresearchgate.net The biosynthesis of SLs and the pathway involving this compound are intricately linked. Zaxinone, derived from this compound, acts as a negative regulator of SL biosynthesis in rice. frontiersin.orgoup.comnih.gov In rice mutants lacking zaxinone, SL levels are higher, leading to altered plant architecture. oup.com
Conversely, in the non-mycotrophic plant Arabidopsis, zaxinone appears to act as a positive regulator of SL biosynthesis. researchgate.netnih.gov This suggests that the regulatory role of the this compound to zaxinone pathway on SL biosynthesis can be species-dependent. The enzyme Carotenoid Cleavage Dioxygenase 7 (CCD7) is involved in the biosynthesis of both SLs and the precursor to zaxinone, highlighting a key enzymatic branch point. researchgate.netmdpi.com
This compound is the direct precursor to zaxinone, a recently discovered plant growth regulator. frontiersin.orgfrontiersin.org The enzyme zaxinone synthase (ZAS), a member of the carotenoid cleavage dioxygenase (CCD) family, catalyzes the cleavage of this compound to produce zaxinone. encyclopedia.pubmdpi.comfrontiersin.org
Zaxinone has been demonstrated to be a crucial signaling molecule in its own right. It is required for normal growth and development in rice and plays a role in regulating the biosynthesis of strigolactones. oup.comfrontiersin.org Furthermore, zaxinone is involved in the arbuscular mycorrhizal symbiosis in rice, with mutants in zaxinone synthesis showing reduced colonization by mycorrhizal fungi. oup.com The identification of zaxinone and its biosynthetic pathway, originating from this compound, has unveiled a new layer of regulatory control in plant development and environmental interactions. oup.commdpi.com
Connection to Strigolactone (SL) Biosynthesis and Action
Investigational Cellular and Molecular Biological Activities
At the molecular level, the pathway involving this compound influences gene expression related to hormone biosynthesis and signaling. For example, the downstream product zaxinone has been shown to modulate the transcript levels of key biosynthetic genes for both ABA and SLs in Arabidopsis roots. researchgate.net
While direct studies on the cellular activities of this compound are limited, research on related apocarotenoids provides insights into their potential functions. For instance, various apoastaxanthinals, which are structurally similar, have demonstrated anti-inflammatory action in macrophage and adipocyte cell lines. nih.gov This points to the potential for apocarotenoids, in general, to interact with cellular signaling cascades.
The enzymatic cleavage of carotenoids, which produces compounds like this compound, is a fundamental process that generates a diverse array of bioactive molecules. mdpi.com These molecules, including volatiles and signaling compounds, are involved in processes ranging from pollinator attraction to defense against pathogens. mdpi.com The study of this compound and its derivatives is part of a broader effort to understand the complex network of apocarotenoid-mediated signaling in plants.
In vitro Anti-inflammatory Mechanisms in Macrophages and Adipocytes
Scientific investigation into the specific biological activities of individual apocarotenoids—the metabolic products of carotenoids—is an expanding field. While the parent compound zeaxanthin is known for its anti-inflammatory properties, research focusing specifically on the in vitro anti-inflammatory mechanisms of this compound in macrophage and adipocyte models is currently limited. colab.wsresearchgate.netnih.gov
This compound has been identified as a naturally occurring apocarotenoid in sources such as chili peppers (Capsicum annuum L.). mdpi.comresearchgate.net Its presence in nature confirms it as a subject for biological study. However, direct experimental evidence detailing its effects on inflammatory pathways in immune and fat cells is not yet available in published literature.
One computational screening study explored the potential for various carotenoids and their derivatives to act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov In this in silico model, this compound was identified as a potential inhibitor of TNF-α, with a predicted binding affinity (docking score) of -6.3 kcal/mol. nih.gov This type of computational prediction suggests that this compound may possess anti-inflammatory potential, but it does not constitute experimental proof of its activity in biological systems like cell cultures.
Table 1: Predicted Interaction of this compound with Inflammatory Target This table is based on computational modeling data and does not represent experimental in vitro findings.
| Compound | Target Protein | Predicted Binding Affinity (Docking Score) | Study Type | Source |
|---|---|---|---|---|
| This compound | Tumor Necrosis Factor-alpha (TNF-α) | -6.3 kcal/mol | In silico (Computational) | nih.gov |
While direct experimental data for this compound is lacking, research on structurally related compounds provides a framework for its potential mechanisms. For instance, studies on other apocarotenoids, such as apo-15-astaxanthinal, have demonstrated definitive anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and in co-culture models with 3T3-L1 adipocytes. acs.orgnih.gov These studies show that related compounds can inhibit the production and gene expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α. acs.orgnih.gov Such investigations often implicate the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in both macrophages and adipocytes. nih.govmdpi.com
However, it must be emphasized that these findings pertain to different, though related, molecules. The specific biological activity can vary significantly even with small structural differences between compounds. Therefore, without direct experimental investigation, the precise in vitro anti-inflammatory mechanisms of this compound in macrophages and adipocytes remain hypothetical. Future in vitro research is required to isolate this compound and test its effects on cytokine production, gene expression, and the activity of the NF-κB and MAPK signaling pathways in relevant cell models to validate the potential suggested by computational models.
Molecular Mechanisms and Gene Regulation of Apo 15 Zeaxanthinal Metabolism
Genetic Regulation of Carotenoid and Apocarotenoid Biosynthetic Genes
The synthesis of apo-15-zeaxanthinal is contingent upon the availability of its substrate, zeaxanthin (B1683548). The accumulation of zeaxanthin is, in turn, governed by the expression of several key genes in the carotenoid and xanthophyll biosynthetic pathways. mdpi.comnih.gov The regulation of these genes is a critical control point.
Key biosynthetic genes controlling the flux towards zeaxanthin include:
Phytoene Synthase (PSY): This gene codes for the enzyme that catalyzes the first committed step in the carotenoid pathway. nih.govfrontiersin.org Its expression level is often the primary rate-limiting factor for the entire pathway, and perturbations in its expression affect the production of downstream apocarotenoids. researchgate.netnih.gov Overexpression of PSY can lead to an enhanced accumulation of various β-apocarotenoids. nih.gov
Phytoene Desaturase (PDS): This gene is involved in the subsequent desaturation steps that produce colored carotenes like lycopene (B16060). nih.gov
Lycopene β-cyclase (LCYb): This gene's product catalyzes the cyclization of lycopene to form β-carotene, a direct precursor to zeaxanthin. nih.gov
β-carotene hydroxylase (BCH): This enzyme is responsible for the hydroxylation of β-carotene to produce zeaxanthin. nih.gov The level of BCH transcripts often correlates with the accumulation of zeaxanthin. nih.gov
In Crocus sativus, for instance, the transition of stigmas to their characteristic red color is associated with a massive accumulation of CsBCH transcripts, leading to high levels of zeaxanthin, the substrate for apocarotenoid synthesis in that tissue. nih.gov The expression of these genes is tissue-specific and developmentally regulated, ensuring that substrate is available for this compound production at specific times and in specific organs, such as the fruits of chili peppers (Capsicum annuum). mdpi.comresearchgate.net Therefore, the genetic regulation of these upstream genes is the foundational level of control for this compound metabolism.
Transcriptional and Post-Transcriptional Control of Enzyme Expression
The expression of carotenoid and apocarotenoid biosynthetic enzymes is meticulously controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational stages, to fine-tune metabolic flux in response to developmental and environmental signals. nih.govsci-hub.se
Transcriptional Control: The transcription of carotenoid biosynthetic genes, particularly PSY, is regulated by a host of transcription factors. frontiersin.org These regulators are often linked to broader developmental programs, such as fruit ripening or flower development. researchgate.net For example, transcription factors like RIPENING INHIBITOR (RIN) and various NAC domain proteins can modulate the expression of biosynthetic genes in response to hormones like ethylene (B1197577) and abscisic acid (ABA), thereby influencing the pool of carotenoid precursors for apocarotenoid formation. frontiersin.org
Post-Transcriptional and Post-Translational Control: Beyond transcription, enzyme availability and activity are modulated by several other mechanisms:
Alternative Splicing: In Arabidopsis, the PSY gene undergoes alternative splicing, producing different transcript variants that are differentially expressed, allowing for rapid responses when an increase in carotenoid flux is needed.
Post-Translational Regulation of PSY: The stability and activity of the PSY protein are key regulatory points. The ORANGE (OR) protein, a plastid-localized regulator, has been shown to physically interact with PSY. nih.gov This interaction is crucial for enhancing PSY's stability and catalytic activity, thereby promoting carotenoid accumulation. nih.govmdpi.com Conversely, the Clp protease system within the plastid can target PSY for degradation, providing a mechanism to counterbalance its activity.
MicroRNA (miRNA) Involvement: There is speculation that miRNAs, which are key regulators of gene expression, may be involved in the transcriptional regulation of carotenoid biosynthesis, offering another layer of control.
Table 1: Summary of Regulatory Mechanisms for Carotenoid Biosynthetic Enzymes
| Regulatory Level | Mechanism | Key Proteins/Factors | Target Gene/Protein | Effect on Pathway |
|---|---|---|---|---|
| Transcriptional | Transcription Factor Binding | RIN, NAC, PIFs, MADS-box | PSY, LCYb, etc. | Modulates transcript abundance |
| Hormonal Signaling | Abscisic Acid (ABA), Ethylene | Transcription Factors | Induces ripening/developmental programs | |
| Post-Transcriptional | Alternative RNA Splicing | Splicing machinery | PSY mRNA | Generates different protein isoforms |
| miRNA Regulation | microRNAs | Biosynthetic gene mRNAs | Potential degradation or translational repression | |
| Post-Translational | Protein Stabilization | ORANGE (OR) Protein | PSY Protein | Increases PSY protein levels and activity |
| Proteolytic Degradation | Clp Protease System | PSY Protein | Mediates turnover of the PSY protein |
Putative Receptor Interactions and Downstream Signaling Pathways (if identified for related apocarotenoids)
While a specific receptor for this compound has not yet been identified, the signaling mechanisms of structurally related apocarotenoids provide a strong basis for hypothesizing its potential functions. Apocarotenoids are increasingly recognized as important signaling molecules that mediate a wide range of physiological processes. researchgate.netresearchgate.netfrontiersin.org
Retinal: As this compound is a hydroxylated form of retinal, the signaling pathway for retinal in plants is highly relevant. Retinal, synthesized from β-carotene, regulates the lateral root clock by binding to the TEMPERATURE INDUCED LIPOCALIN (TIL) protein. researchgate.net The retinal-TIL complex then moves to the nucleus to regulate the expression of genes involved in organogenesis. researchgate.net This suggests a model where apocarotenoid aldehydes can act as mobile signals that interact with binding proteins to control gene expression.
Zaxinone: This growth regulator is derived from apo-10'-zeaxanthinal, which, like this compound, is a cleavage product of zeaxanthin. mdpi.comnih.gov Zaxinone has been shown to interact with Karrikin insensitive 2 (KAI2), a receptor also involved in strigolactone signaling. mdpi.com This highlights a potential for receptor crosstalk among different apocarotenoid signals.
Strigolactones (SLs) and Abscisic Acid (ABA): These well-characterized phytohormones are also apocarotenoids. SLs are perceived by the DWARF14 (D14) receptor, while ABA binds to the PYR/PYL/RCAR family of receptors. mdpi.comnih.gov Their established pathways, which involve receptor binding followed by the degradation of transcriptional repressors, serve as paradigms for apocarotenoid signaling.
β-Cyclocitral: This apocarotenoid, derived from β-carotene, acts as a retrograde signal from the chloroplast to the nucleus in response to stress. researchgate.net It drives the translocation of METHYLENE BLUE SENSITIVITY 1 (MBS1) to the nucleus, where it up-regulates stress-responsive genes. researchgate.net This demonstrates that apocarotenoids can act as messengers to coordinate organellar and nuclear activities.
Table 3: Signaling Pathways of Apocarotenoids Related to this compound
| Apocarotenoid Signal | Precursor Carotenoid | Putative/Identified Receptor | Downstream Effect/Pathway |
|---|---|---|---|
| Retinal | β-carotene | TEMPERATURE INDUCED LIPOCALIN (TIL) | Regulation of lateral root development |
| Zaxinone | Zeaxanthin/Lutein | Karrikin insensitive 2 (KAI2) | Regulation of strigolactone biosynthesis and plant growth |
| Strigolactones (SLs) | β-carotene | DWARF14 (D14) | Regulation of shoot branching and symbiosis |
| Abscisic Acid (ABA) | Zeaxanthin (via violaxanthin) | PYR/PYL/RCAR family | Regulation of stress responses and seed dormancy |
| β-Cyclocitral | β-carotene | Unknown (acts via MBS1) | Retrograde signaling, stress acclimation |
Given these examples, it is plausible that this compound also functions as a signaling molecule, potentially interacting with a specific binding protein or receptor to modulate gene expression and regulate developmental or stress-response pathways.
Analytical Methodologies for Apo 15 Zeaxanthinal Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating apo-15-zeaxanthinal from other related compounds prior to its detection and characterization. The choice of technique depends on the sample matrix and the desired analytical outcome, such as profiling or quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carotenoids and their derivatives. For apocarotenoids like this compound, reversed-phase HPLC is commonly employed, often utilizing specialized columns to achieve optimal separation.
Validated HPLC methods are crucial for separating trans-zeaxanthin from its cis-isomers and various by-products that may include apocarotenals. fao.orgfao.org For instance, in the quality control of synthetic zeaxanthin (B1683548), HPLC is used to separate it from impurities such as diatoxanthin, parasiloxanthin, and 12'-apo-zeaxanthinal. fao.org The development of new reversed-phase HPLC (RP-HPLC) methods coupled with photodiode array (PDA) detection allows for the separation and quantification of numerous carotenoids in a single run. nih.gov These methods often use C30 columns, which are well-suited for resolving structurally similar carotenoid isomers. mdpi.com In the analysis of orange peel, HPLC coupled to a diode array detector and mass spectrometry (HPLC-DAD-MS) with a C30 column has been successfully applied to identify various carotenoids and their esters. mdpi.comnih.gov
| Parameter | Description | Source |
|---|---|---|
| Column | YMC C30, 250 mm × 4.6 mm, 5 μm | mdpi.comnih.gov |
| Mobile Phase | Gradient of A (MeOH/MTBE/H2O, 81:15:4) and B (MeOH/MTBE/H2O, 16:80:4) | mdpi.comnih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Column Temperature | 35 °C | nih.gov |
| Detection | UV-vis spectra acquired between 220 and 700 nm; chromatograms processed at 450 nm | nih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for profiling apocarotenoids. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers rapid and efficient separations. This technique is particularly effective when coupled with online Supercritical Fluid Extraction (SFE), which reduces sample handling and the risk of contamination. researchgate.net
SFC-based methods have been successfully used to profile apocarotenoids in a variety of matrices. This compound, along with other related compounds, has been identified in yellow tamarillo (Solanum betaceum), various Capsicum species, and microalgae for the first time using SFE-SFC methodologies. nih.govsci-hub.seshimadzu.comunit.nonih.gov In yellow tamarillo, an SFE-SFC-QqQ/MS method identified 31 compounds, including nine apocarotenoids such as this compound, in under 18 minutes. nih.govresearchgate.net Similarly, the apocarotenoid profile of four microalgae strains was detailed using an online SFE-SFC tandem mass spectrometry method, which detected 29 different apocarotenoids, including this compound. nih.govmdpi.com
| Parameter | Description (Microalgae Analysis) | Source |
|---|---|---|
| Column | Ascentis Express C30, 150 mm × 4.6 mm × 2.7 μm | nih.gov |
| Mobile Phase | (A) CO2 and (B) CH3OH. Gradient: 0% B (4 to 6 min), increasing to 40% B (6 to 14 min), then 40% for 5 min. | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
| SFE Conditions | 0–3 min static, 3–4 min dynamic; 80 °C; 150 bar; CO2/CH3OH gradient | nih.gov |
| Total Analysis Time | Less than 20 minutes | nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of apocarotenoids. When coupled with chromatographic separation, it provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This hyphenated technique is frequently used for the qualitative and quantitative analysis of apocarotenoids in complex samples. researchgate.net Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for carotenoid analysis, as it is well-suited for compounds of medium polarity. mdpi.comnih.govnih.gov
Recent advancements have led to the development of ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap (Q-Orbitrap) systems. researchgate.net One such method allowed for the unambiguous identification and quantification of 20 different endogenous apocarotenoids, with chain lengths from C10 to C30, in plant tissues in a single run. researchgate.net LC-MS/MS methods have also been developed to characterize the oxidation products of zeaxanthin and to quantify various carotenoids and fat-soluble vitamins in human plasma. uab.edumdpi.com
The coupling of SFC with a triple quadrupole mass spectrometer (SFC-QqQ/MS) offers a highly selective and sensitive method for targeted apocarotenoid analysis. shimadzu.comresearchgate.net This approach, often integrated with online SFE, has been established as a novel and efficient methodology for characterizing apocarotenoids in various food matrices. nih.govacs.org
The SFE-SFC-QqQ/MS technique has been applied to identify this compound in diverse sources, including orange peel, Capsicum varieties, and yellow tamarillo. mdpi.comnih.govnih.govshimadzu.com The triple quadrupole mass analyzer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov For apo-zeaxanthinals, including this compound, specific MRM transitions have been optimized. nih.govnih.gov For example, the analysis of this compound (molecular weight 300) often involves monitoring the transition of the protonated molecule [M+H]⁺ at m/z 301 to specific product ions. nih.govunit.no
| Compound | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Source |
|---|---|---|---|---|
| This compound | 300 | 301 | 173, 105 | nih.govunit.nonih.gov |
Electron Impact (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). msu.edu This process imparts significant excess energy to the molecule, leading to extensive and reproducible fragmentation. miamioh.edu The resulting mass spectrum is a unique fingerprint characterized by a molecular ion (M⁺•) and numerous fragment ions, which provides rich structural information. msu.edu
While EI-MS is less commonly coupled with LC or SFC for apocarotenoid analysis compared to softer ionization methods like APCI or ESI, its principles are fundamental to mass spectrometric fragmentation. For a molecule like this compound, the fragmentation pattern would be dictated by its chemical structure, which includes a polyene chain, a hydroxyl group, and an aldehyde functional group.
General fragmentation rules for aldehydes under EI conditions include a characteristic loss of a hydrogen radical to form a stable [M-1]⁺ ion and α-cleavage leading to the loss of the formyl radical (•CHO), resulting in an [M-29]⁺ ion. miamioh.edu The polyene chain is prone to cleavages, often resulting in a series of fragment ions separated by masses corresponding to isoprene (B109036) units or other neutral losses. udl.cat Although specific EI-MS data for this compound is not widely published, the fragmentation patterns of carotenoids, in general, have been studied using various ionization techniques, including EI. researchgate.net
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry (MS/MS) technique utilized for the targeted quantification of molecules in complex mixtures. nih.govnih.gov The methodology is particularly advantageous for its low background and high specificity, making it a powerful tool for analyzing specific analytes like this compound. uab.edu The process operates on a triple quadrupole mass spectrometer, where the first quadrupole (Q1) is set to isolate a specific precursor ion—the protonated molecule of this compound ([M+H]⁺) in this case. This isolated ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. Finally, the third quadrupole (Q3) is set to detect only specific, predefined fragment ions, also known as product or transition ions. uab.edu
This targeted approach ensures that only the compound of interest is measured, significantly enhancing the signal-to-noise ratio. For the analysis of this compound, specific MRM transitions have been identified in scientific literature. mdpi-res.comunit.no Typically, one transition is used for quantification (the quantifier) and a second is used for confirmation (the qualifier). mdpi.com The ratio between the quantifier and qualifier must remain constant to confirm the identity of the compound. mdpi.com
Research employing Supercritical Fluid Chromatography coupled with mass spectrometry (SFE-SFC-MS) has successfully identified this compound in various microalgae strains using this approach. unit.nonih.gov The specific parameters for the targeted analysis of this compound are detailed below.
MRM Transitions for this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (V) | Role |
|---|---|---|---|---|
| This compound | 301 | 173 | -15 | Quantifier |
| This compound | 301 | 105 | -30 | Qualifier |
Data sourced from studies on apocarotenoid profiling. mdpi-res.comunit.no
Quantitative Method Development and Validation
While the isosbestic wavelength approach is a valid spectrophotometric method for quantifying substances in mixtures, a review of available scientific literature does not indicate its specific application for the quantitative analysis of this compound. Quantitative analysis of this and other apocarotenoids more commonly relies on chromatographic methods coupled with mass spectrometry, such as UHPLC-MS/MS, which require comprehensive development and validation to ensure accurate and reliable results. researchgate.netnih.gov
The development of a quantitative method is a rigorous process that establishes the performance characteristics of the analytical procedure. demarcheiso17025.cominab.ie According to international guidelines, any method developed for quantitative analysis must be validated for several key parameters to prove it is fit for its intended purpose. nih.govdemarcheiso17025.cominab.ie This is crucial for determining the content of apocarotenoids in various matrices, from food products to biological samples. researchgate.net
The validation process assesses the following performance parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term precision) and reproducibility (long-term precision).
Trueness (Recovery): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often assessed through the analysis of certified reference materials or spiked samples.
Key Parameters for Quantitative Method Validation
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Establishes a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration at which the analyte's signal can be distinguished from the background noise. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Precision (RSD%) | The degree of scatter between a series of measurements. | Typically <15-20% RSD, depending on concentration level. |
| Trueness / Recovery (%) | The accuracy of the measurement relative to a known value. | Typically within 80-120%, depending on the matrix and concentration. |
These criteria are general and may vary based on the specific method, matrix, and regulatory requirements. nih.govdemarcheiso17025.cominab.ie
Chemical Synthesis and Structural Analogs of Apo 15 Zeaxanthinal
Laboratory Synthesis Strategies for Apocarotenoids via Chemical Oxidation
The laboratory synthesis of apocarotenoids often relies on the chemical oxidation of parent carotenoids. researchgate.net This process involves breaking the double bonds within the C40 isoprenoid framework to produce a series of shorter-chain apocarotenals. researchgate.netmdpi.com
A prevalent strategy involves the use of strong oxidizing agents, with potassium permanganate (B83412) (KMnO₄) being a notable example. nih.govresearchgate.net The reaction mechanism for the oxidative cleavage of a carotenoid like β-carotene with KMnO₄ is understood to involve the syn-addition of the permanganate ion to a C=C double bond. This forms a cyclic permanganate ester intermediate, which subsequently cleaves to yield the corresponding apocarotenoids. researchgate.net This method has been successfully employed to generate a series of β-apocarotenals from β-carotene and has been adapted for other carotenoids as well. nih.govresearchgate.net
Beyond permanganate oxidation, non-enzymatic cleavage can also be triggered by reactive oxygen species (ROS), mimicking natural degradation pathways. frontiersin.orgfrontiersin.org These chemical oxidation strategies provide access to a variety of apocarotenoids that may be present in food or formed endogenously, allowing for further study of their properties and functions. nih.govresearchgate.net
Preparation and Characterization of Apoastaxanthinal Analogs as a Model System
To understand the synthesis and properties of apocarotenoids like APO-15-zeaxanthinal, researchers often use more abundant or commercially relevant carotenoids as starting materials. Astaxanthin (B1665798), a xanthophyll carotenoid, serves as an excellent model for studying the preparation of apocarotenoid analogs. nih.govacs.org
In one key study, a series of apoastaxanthinal derivatives were prepared through the chemical oxidation of astaxanthin with KMnO₄. nih.govacs.org This reaction yielded six distinct apoastaxanthinals: apo-11-, apo-15-, apo-14′-, apo-12′-, apo-10′-, and apo-8′-astaxanthinals. nih.gov The successful preparation and separation of these compounds provide a robust model for apocarotenoid synthesis.
The characterization of these newly synthesized analogs involved a multi-step analytical workflow:
Initial Separation: Thin-layer chromatography (TLC) was used for the initial observation of new, more polar compounds formed from the oxidation reaction. acs.org
Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC), specifically with a C30 column, was employed to effectively separate the individual apoastaxanthinal derivatives from the parent astaxanthin and from each other. acs.orgresearchgate.net
Spectroscopic and Spectrometric Analysis: The structural identification of the separated compounds was confirmed using a combination of UV-visible spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and ¹H NMR analysis. nih.govresearchgate.net
The table below summarizes the mass spectrometry data for the prepared apoastaxanthinal analogs, demonstrating the progressive shortening of the carotenoid chain.
| Apoastaxanthinal Derivative | Protonated Molecular Ion (m/z) |
| apo-11-astaxanthinal | 249.20 |
| apo-15-astaxanthinal | 315.20 |
| apo-14′-astaxanthinal | 341.15 |
| apo-12′-astaxanthinal | 381.25 |
| apo-10′-astaxanthinal | 407.20 |
| apo-8′-astaxanthinal | 447.20 |
This data is derived from the LC-MS analysis of astaxanthin oxidation products. researchgate.net
In addition to direct oxidation, an alternative chemical synthesis route for apoastaxanthinals involves the Wittig condensation of a phosphonium (B103445) salt with various acetal-aldehydes, followed by acid hydrolysis. nih.govacs.org This highlights the versatility of chemical methods in producing specific apocarotenoid structures.
Research on Structure-Activity Relationships of Synthetic Derivatives
Research into the synthetic derivatives of apocarotenoids extends to understanding how their specific chemical structures influence their biological activities. The series of apoastaxanthinals prepared from astaxanthin served as a valuable model for investigating structure-activity relationships, particularly concerning anti-inflammatory properties. nih.govacs.org
Studies on lipopolysaccharide (LPS)-stimulated macrophage cells revealed that the anti-inflammatory activity of apoastaxanthinals was dependent on the length of their polyene chain. researchgate.net Among the six prepared derivatives, apo-12′-astaxanthinal demonstrated particularly significant inhibitory effects on the production and mRNA expression of inflammatory mediators, including interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), interleukin-1β (IL-1β), and nitric oxide (NO). acs.org
These findings suggest that the specific chain length and the resulting electronic and steric properties of the apocarotenoid molecule are critical determinants of its biological function. The ability to chemically synthesize a range of derivatives with varying chain lengths is therefore crucial for systematically exploring these relationships and identifying the structural features that confer optimal activity. researchgate.net
Emerging Research Frontiers and Future Perspectives
Elucidation of Novel Enzymes and Uncharacterized Biosynthetic Steps
The biosynthesis of APO-15-zeaxanthinal is believed to occur through the oxidative cleavage of zeaxanthin (B1683548). mdpi.commdpi.com However, the precise enzymatic machinery and the intermediate steps involved are not yet fully characterized. Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes known to catalyze the cleavage of carotenoids to form apocarotenoids. nih.govfrontiersin.orgnih.gov While enzymes like CCD1 and CCD4 have been shown to cleave various carotenoids, and Zaxinone Synthase (ZAS) cleaves apo-10'-zeaxanthinal, the specific enzyme responsible for the C15-C15' cleavage of zeaxanthin to directly yield this compound in many organisms remains to be definitively identified. encyclopedia.pubfrontiersin.orgfrontiersin.org
Future research will likely focus on identifying and characterizing novel CCDs or other oxidative enzymes with specific activity towards the C15-C15' bond of zeaxanthin. This will involve a combination of genomic, transcriptomic, and proteomic approaches to identify candidate genes in organisms known to produce this compound. Subsequent in vitro and in vivo functional characterization of these enzymes will be crucial to confirm their role in the biosynthetic pathway. Furthermore, the potential for non-enzymatic formation of this compound through the action of reactive oxygen species (ROS) also warrants further investigation. mdpi.comnih.gov
Deeper Understanding of this compound's Specific Molecular Signaling
While some apocarotenoids are well-established as signaling molecules, such as abscisic acid and strigolactones, the specific molecular signaling pathways mediated by this compound are largely unknown. mdpi.comnih.gov Preliminary studies suggest that apocarotenoids can act as cellular modulators, potentially interacting with nuclear receptors like retinoic acid receptors (RAR), retinoid X receptors (RXR), and peroxisome proliferator-activated receptors (PPAR). nih.gov
A key area for future research is the identification of specific protein receptors or targets for this compound. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational molecular docking could be employed to uncover these interactions. nih.gov Once potential targets are identified, downstream signaling cascades can be elucidated through transcriptomic, proteomic, and metabolomic analyses of cells or tissues treated with this compound. Understanding how this molecule influences gene expression and cellular processes will provide critical insights into its physiological function. For instance, investigating its potential role in stress responses, development, or inter-organismal communication will be of significant interest.
Metabolic Engineering and Synthetic Biology Approaches for Targeted Production
The low abundance of many apocarotenoids, including this compound, in natural sources presents a challenge for both research and potential commercial applications. Metabolic engineering and synthetic biology offer promising avenues to overcome this limitation by enabling the targeted production of these compounds in microbial or plant chassis. kaust.edu.sanih.gov
Future work in this area will involve the design and construction of synthetic pathways for this compound production in well-characterized host organisms like Escherichia coli or the yeast Yarrowia lipolytica. nih.govnih.govfrontiersin.org This will require the heterologous expression of the necessary biosynthetic genes, including those for zeaxanthin production and the yet-to-be-fully-identified cleavage enzyme. Optimization of metabolic flux towards this compound will be crucial and may involve strategies such as modular enzyme assembly, regulation of key pathway nodes, and increasing precursor supply. nih.govrsc.org The development of "yeast cell factories" has already shown success for other apocarotenoids like β-ionone and provides a model for future this compound production systems. mdpi.com
Development of Advanced Analytical Platforms for Comprehensive Apocarotenoid Profiling
A comprehensive understanding of this compound and other apocarotenoids relies on the ability to accurately detect and quantify these molecules in complex biological matrices. frontiersin.org The development of more sensitive and comprehensive analytical platforms is therefore a critical research frontier. mdpi.com
Current methods often employ liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). frontiersin.orgnih.govresearchgate.net Future advancements will likely focus on improving the sensitivity and resolution of these techniques, for instance, through the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS). researchgate.netbiorxiv.org The development of methods for analyzing glycosylated apocarotenoids is also an emerging area. researchgate.net Furthermore, techniques like supercritical fluid chromatography (SFC) offer sustainable and efficient alternatives for separating structurally similar compounds. mdpi.com The integration of multiple analytical platforms, a "multi-omics" approach, will enable a more holistic view of the apocarotenoid profile within an organism and how it changes in response to various stimuli. nih.gov
Q & A
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
- Methodological Answer : Document synthesis steps exhaustively, including reagent grades, reaction times, and purification methods (e.g., column chromatography). Characterize intermediates and final products with NMR, IR, and elemental analysis. Deposit synthetic protocols in open-access repositories like Protocols.io .
Literature and Citation Practices
Q. How should researchers conduct a systematic review of this compound’s mechanisms of action?
- Methodological Answer : Follow PRISMA guidelines to identify primary studies from databases (e.g., PubMed, Scopus). Extract data using standardized forms and assess study quality via tools like GRADE. Synthesize findings thematically, highlighting mechanistic consensus and gaps. Cite original studies to avoid reliance on reviews .
Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
